molecular formula C10H20N2O3 B598769 (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate CAS No. 186202-57-3

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Cat. No.: B598769
CAS No.: 186202-57-3
M. Wt: 216.281
InChI Key: IYHJNCQAADULQE-MRVPVSSYSA-N
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Description

“®-tert-Butyl (morpholin-2-ylmethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.281. This compound is used for research purposes.


Synthesis Analysis

The synthesis of “®-tert-Butyl (morpholin-2-ylmethyl)carbamate” involves several steps. For instance, one method involves treating “®-(2-morpholinylmethyl)-carbamic acid 1,1-dimethyl ester” with triethylamine and 3-chloro-4-fluorobenzyl bromide . Another method involves hydrogenation of “1,1-dimethylethyl ({(2R)-4-[(3,4-dichlorophenyl)methyl]-2-morpholinyl}methyl)carbamate” in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl (morpholin-2-ylmethyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a morpholin-2-ylmethyl group .


Physical and Chemical Properties Analysis

“®-tert-Butyl (morpholin-2-ylmethyl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 348.5±17.0 °C at 760 mmHg, and a flash point of 164.6±20.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis and Protecting Group Applications

  • Safety-Catch Nitrogen Protecting Group : The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group has been developed as a novel safety-catch amine protection, which can be activated by palladium-catalyzed cross-coupling reaction with morpholine. This group can be cleaved under mild conditions and shows compatibility with tert-butyl esters and carbamates (Surprenant & Lubell, 2006).

Advanced Materials and Catalysis

  • Synthesis of Natural Product Intermediates : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the synthesis of the natural product jaspine B, shows cytotoxic activity against several human carcinoma cell lines. It is synthesized from L-Serine through multiple steps, including Boc protection and Corey-Fuchs reaction (Tang et al., 2014).

Chemical Transformations

  • Chromium Complex Synthesis : Amino-salicylaldimine ligands, including those with tert-butyl and morpholine structures, have been synthesized and used to form chromium complexes. These complexes demonstrated moderate catalytic activities for ethylene oligomerization (Cui & Zhang, 2010).

Environmental and Green Chemistry

  • Aqueous Phosphoric Acid Deprotection : Aqueous phosphoric acid is a mild and environmentally benign reagent for deprotecting tert-butyl carbamates. It offers good selectivity and preserves the stereochemical integrity of substrates (Li et al., 2006).

Pharmaceutical and Biomedical Research

  • Butyrylcholinesterase Inhibitors : Carbamate structures, including those with morpholine, have been optimized for binding to butyrylcholinesterase, showing promise in Alzheimer's disease treatment. These inhibitors are highly selective and exhibit different durations of action (Hoffmann et al., 2019).

Mechanism of Action

The mechanism of action of “®-tert-Butyl (morpholin-2-ylmethyl)carbamate” is not specified in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.

Properties

IUPAC Name

tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJNCQAADULQE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654832
Record name tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186202-57-3
Record name tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-N-Boc-aminomethylmorpholine
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